molecular formula C8H16Br2 B3054993 1,2-Dibromooctane CAS No. 6269-92-7

1,2-Dibromooctane

Cat. No.: B3054993
CAS No.: 6269-92-7
M. Wt: 272.02 g/mol
InChI Key: BJJLJKYBNCPTQS-UHFFFAOYSA-N
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Description

1,2-Dibromooctane is an organic compound with the molecular formula C8H16Br2. It is a dibromoalkane, meaning it contains two bromine atoms attached to adjacent carbon atoms in an octane chain. This compound is often used in organic synthesis and industrial applications due to its reactivity and versatility.

Preparation Methods

1,2-Dibromooctane can be synthesized through various methods, primarily involving the bromination of alkenes. One common method is the addition of bromine (Br2) to an octene in the presence of a solvent like dichloromethane. The reaction proceeds via a bromonium ion intermediate, leading to the formation of this compound .

Industrial production methods often involve the use of more efficient and scalable processes. For instance, the combination of dimethyl sulfoxide (DMSO) and oxalyl bromide has been reported as a highly efficient brominating reagent for various alkenes, providing dibromides in excellent yields .

Chemical Reactions Analysis

1,2-Dibromooctane undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles. Common reagents include sodium iodide in acetone, leading to the formation of 1,2-diiodooctane.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with potassium tert-butoxide can yield 1-octene.

    Reduction Reactions: It can be reduced to octane using reducing agents like zinc and acetic acid.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,2-Dibromooctane has various applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used to study the effects of brominated compounds on biological systems.

    Material Science: It is used in the preparation of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 1,2-dibromooctane exerts its effects typically involves the formation of a bromonium ion intermediate during reactions. This intermediate is highly reactive and can undergo various transformations depending on the reaction conditions. The molecular targets and pathways involved are primarily determined by the specific reactions it participates in.

Comparison with Similar Compounds

1,2-Dibromooctane can be compared with other dibromoalkanes such as 1,2-dibromoethane and 1,2-dibromopropane. While all these compounds share similar reactivity due to the presence of bromine atoms, their physical properties and specific applications can vary. For instance, 1,2-dibromoethane is commonly used as a fumigant, whereas this compound is more often used in organic synthesis.

Similar compounds include:

  • 1,2-Dibromoethane
  • 1,2-Dibromopropane
  • 1,2-Dibromobutane

Each of these compounds has unique properties and applications, making them suitable for different purposes in scientific research and industry.

Properties

IUPAC Name

1,2-dibromooctane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16Br2/c1-2-3-4-5-6-8(10)7-9/h8H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJLJKYBNCPTQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CBr)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10283867
Record name 1,2-Dibromooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10283867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6269-92-7
Record name 1,2-Dibromooctane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6269-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 33886
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006269927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dibromooctane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33886
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Dibromooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10283867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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